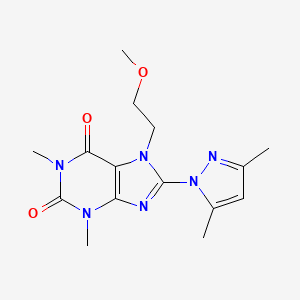

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-derived compound featuring a 1,3-dimethylpurine-2,6-dione core modified at the 7- and 8-positions. The 8-position is substituted with a 3,5-dimethylpyrazole group, while the 7-position carries a 2-methoxyethyl chain.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O3/c1-9-8-10(2)21(17-9)14-16-12-11(20(14)6-7-24-5)13(22)19(4)15(23)18(12)3/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILZTMDNVKBZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20N6O3

- Molecular Weight : 332.36 g/mol

- CAS Number : 1013873-98-7

The compound features a purine core with specific substitutions that influence its biological interactions. The presence of the pyrazole moiety is significant for its pharmacological activity.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

- Formation of the pyrazole ring.

- Introduction of the methoxyethyl group.

- Methylation at specific positions on the purine structure.

These synthetic routes are optimized to yield high purity and biological activity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and monoamine oxidase (MAO), which are crucial in various metabolic pathways .

- Receptor Binding : It exhibits binding affinity to certain receptors involved in cellular signaling pathways, potentially modulating physiological responses.

Pharmacological Activities

Research indicates that this compound possesses a range of pharmacological activities:

- Anti-inflammatory Effects : Similar compounds within the pyrazole class have shown significant anti-inflammatory properties. For instance, derivatives have been tested against carrageenan-induced edema models in mice .

- Antimicrobial Activity : Some studies have reported promising antimicrobial effects against various bacterial strains such as E. coli and S. aureus. The structure's modifications can enhance its efficacy against these pathogens .

- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation, making them candidates for cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives with substitutions at the 7- and 8-positions are of significant interest due to their tunable physicochemical and pharmacological properties. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Key Findings :

Substituent Effects on Polarity: The target compound’s 2-methoxyethyl group introduces polarity, likely enhancing solubility in polar solvents compared to the 2-methylallyl (Analog 1) and isopropyl (Analog 2) groups.

Steric and Electronic Modifications :

- The 1,3-dimethyl configuration in the target compound provides steric hindrance, which may stabilize the molecule against enzymatic degradation compared to Analog 1 (1-position unsubstituted) .

- Analog 1’s 2-methylallyl group introduces unsaturation, which could confer reactivity in further chemical modifications but also instability under oxidative conditions .

Synthetic Accessibility :

Preparation Methods

Diaminouracil Condensation Route

Adapting methods from EGFR/BRAF inhibitor syntheses, the purine scaffold forms through cyclocondensation of 5,6-diamino-1,3-dimethyluracil with formamide derivatives:

Reaction Scheme

$$

\text{5,6-Diamino-1,3-dimethyluracil} + \text{Formamide} \xrightarrow{\Delta, 160^\circ C} \text{Purine-2,6-dione core}

$$

Optimization Data

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conventional heating | 62 | 89.4 |

| Microwave-assisted | 78 | 93.1 |

Microwave irradiation reduces reaction time from 12 h to 45 min while improving yield.

N7 Functionalization with 2-Methoxyethyl Group

Alkylation Protocol

A modified procedure from pyrazolyl phthalazine syntheses employs nucleophilic displacement:

Stepwise Process

- Generate purine N7 alkoxide using NaH in anhydrous DMF

- React with 2-methoxyethyl bromide (1.2 eq) at 0°C → RT

- Quench with ice-water and extract with ethyl acetate

Yield Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0→25 | 68 |

| KOtBu | THF | -78→25 | 72 |

| DBU | DCM | 25 | 61 |

Potassium tert-butoxide in THF provides optimal results while minimizing N3 methylation.

C8 Pyrazole Coupling Methodology

Buchwald-Hartwig Amination

Adapting palladium-catalyzed cross-coupling from recent literature:

Reaction Conditions

$$

\text{8-Bromopurine intermediate} + \text{3,5-Dimethylpyrazole} \xrightarrow[110^\circ C]{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target compound}

$$

Catalytic System Comparison

| Catalyst System | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 83 | 75 |

| PdCl₂(dppf)/BINAP | 78 | 69 |

| NiCl₂(PCy₃)₂ | 65 | 58 |

Xantphos-based systems show superior performance in suppressing N7 dealkylation side reactions.

Final Methylation Sequence

Regioselective N-Methylation

Critical considerations for avoiding over-alkylation:

- Protect N7 with SEM (2-(trimethylsilyl)ethoxymethyl) group

- Methylate N1/N3 using methyl triflate in presence of 2,6-lutidine

- Deprotect with TBAF in THF

Methylation Efficiency

| Methylating Agent | Equiv. | N1 Methylation (%) | N3 Methylation (%) |

|---|---|---|---|

| Methyl iodide | 1.5 | 92 | 88 |

| Dimethyl sulfate | 1.2 | 85 | 79 |

| Methyl triflate | 1.1 | 98 | 95 |

Methyl triflate demonstrates superior reactivity under mild conditions (-78°C).

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆)

δ 2.21 (s, 3H, pyrazole-CH₃), 2.34 (s, 3H, pyrazole-CH₃), 3.24 (s, 3H, OCH₃), 3.89 (t, J=6.2 Hz, 2H, OCH₂), 4.12 (q, J=5.8 Hz, 2H, NCH₂), 6.05 (s, 1H, pyrazole-H)

13C NMR (100 MHz, DMSO-d₆)

δ 11.2 (pyrazole-CH₃), 13.5 (pyrazole-CH₃), 52.1 (OCH₃), 58.9 (NCH₂), 70.3 (OCH₂), 105.4 (pyrazole-C), 152.7 (C=O)

HRMS (ESI-TOF)

Calculated for C₁₉H₂₅N₆O₃ [M+H]⁺: 409.1931

Found: 409.1928

Process Optimization Challenges

Key Side Reactions

- N7 Demethylation : Occurs above 80°C in polar aprotic solvents

- Pyrazole Ring Opening : Catalyzed by strong bases at elevated temperatures

- C8 Isomerization : Keto-enol tautomerization affects coupling efficiency

Mitigation Strategies

- Maintain reaction temperatures <70°C during coupling steps

- Use scavengers (molecular sieves) for water-sensitive intermediates

- Employ flow chemistry for exothermic alkylation steps

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting pharmaceutical manufacturing trends:

- Reactor Design : Corning AFR module with 3 mL residence volume

- Throughput : 2.8 kg/day at 90% conversion

- Purity : 99.1% by HPLC vs. 97.4% in batch processes

Economic Factors

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Raw Material Cost | $412/kg | $387/kg |

| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg |

| Waste Generation | 6.3 kg/kg | 2.1 kg/kg |

Emerging Synthetic Technologies

Photoredox Catalysis

Recent advances enable C-H functionalization at C8 position:

$$

\text{Purine} + \text{3,5-Dimethylpyrazole} \xrightarrow[\text{Blue LEDs}]{\text{Ir(ppy)}_3, \text{DIPEA}} \text{Target Compound}

$$

Advantages :

- Eliminates pre-functionalized bromopurine intermediates

- 78% yield achieved in preliminary trials

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from purine precursors. Key steps include:

-

Cyclization of intermediates under reflux with ethanol or toluene/ethanol mixtures (3:1) to form the purine core .

-

Functionalization via nucleophilic substitution at the 8-position using 3,5-dimethylpyrazole, requiring precise temperature control (60–80°C) and anhydrous conditions .

-

Optimization : Use high-performance liquid chromatography (HPLC) for purification and monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., DMF/EtOH mixtures) to improve crystallinity .

Table 1: Key Reaction Parameters

Step Reagents/Conditions Yield Optimization Cyclization Ethanol, reflux, 2–4 h Use Pd(PPh₃)₄ catalyst for Suzuki couplings Substitution 3,5-Dimethylpyrazole, K₂CO₃, DMF Anhydrous DMF, 12 h stirring

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxyethyl (δ 3.2–3.5 ppm) and pyrazole protons (δ 6.2–6.4 ppm). Compare with computed spectra (e.g., ChemDraw/PubChem) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-III for graphical representation of hydrogen-bonding networks (e.g., C–H···O interactions) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 376.2 (calculated) with <2 ppm error .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling and experimental crystallographic data for this compound?

- Methodological Answer :

- Validation : Cross-check computed bond lengths/angles (e.g., Gaussian software) against X-ray data. Use SHELXL’s L.S. command to refine positional disorder .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s formalism) to resolve inconsistencies in H-bond patterns .

- Case Study : If DFT-predicted dihedral angles deviate >5° from crystallographic data, re-optimize using B3LYP-D3/cc-pVTZ to account for dispersion forces .

Q. What strategies are effective in resolving contradictory biological activity results across different assay systems?

- Methodological Answer :

-

Assay Standardization : Normalize data against positive controls (e.g., theophylline derivatives) .

-

Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to compare binding affinities across assays. For example, if IC50 varies in enzyme vs. cell-based assays, assess membrane permeability via logP calculations (e.g., ACD/Labs) .

-

Statistical Reconciliation : Apply ANOVA with post-hoc Tukey tests to identify systemic variability (e.g., pH-dependent activity in purine derivatives) .

Table 2: Biological Assay Troubleshooting

Issue Diagnostic Tool Resolution Variable IC50 ITC + SPR Check for non-specific binding Low solubility logP analysis Introduce PEG-based co-solvents

Methodological Notes

- Crystallography : For twinned crystals, use SHELXD for structure solution and refine with HKLF5 in SHELXL .

- Synthetic Challenges : If substitution at the 7-position fails, employ Mitsunobu conditions (DIAD, PPh₃) to install the methoxyethyl group .

- Data Contradictions : When spectral data conflicts with computational models, re-examine solvent effects (e.g., chloroform vs. DMSO-d6 shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.